

# A Comparative Analysis of the Antioxidant Activity of Chamomile Species

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Chamomile, a well-regarded medicinal herb from the Asteraceae family, is extensively utilized for its therapeutic properties, which are largely attributed to its antioxidant capacity. This guide provides a comparative overview of the antioxidant activity of different chamomile species, with a primary focus on the two most prominent species: German chamomile (*Matricaria chamomilla* L.) and Roman chamomile (*Chamaemelum nobile* L.). The analysis is based on experimental data from scientific literature, providing a resource for research and development in pharmaceuticals and nutraceuticals.

## Quantitative Comparison of Antioxidant Activity

The antioxidant potential of chamomile is predominantly linked to its rich composition of phenolic compounds, particularly flavonoids.<sup>[1][2]</sup> The following tables summarize the total phenolic content (TPC), total flavonoid content (TFC), and the free radical scavenging activity (IC<sub>50</sub> values) of different chamomile species as reported in various studies. It is important to note that the antioxidant activity can vary significantly based on the plant's geographical origin, the extraction solvent used, and the specific part of the plant analyzed.<sup>[3][4]</sup>

## Total Phenolic and Flavonoid Content

The total phenolic content is a key indicator of the antioxidant capacity of plant extracts. It is commonly expressed as gallic acid equivalents (GAE). Flavonoids, a major class of polyphenols in chamomile, are also quantified to assess their contribution to the overall

antioxidant effect, often expressed as quercetin equivalents (QE) or catechin equivalents (CATE).

Chamomile Species	Plant Part & Extract Type	Total Phenolic Content (mg GAE/g)	Total Flavonoid Content	Reference
Matricaria chamomilla	Flowers (Aqueous extract)	23.96	Not specified	[5]
Chamaemelum nobile	Flowers (Aqueous extract)	21.70	Not specified	[5]
Matricaria chamomilla	Flowers (Methanolic extract)	11.85	Not specified	[5]
Chamaemelum nobile	Flowers (Methanolic extract)	13.11	Not specified	[5]
Matricaria chamomilla	Commercial Sample 1S	41.1 ± 1.7	18.06 ± 0.21 mg/g	[6]
Matricaria chamomilla	Commercial Sample 3F	100.5 ± 4.8	21.65 ± 0.64 mg/g	[6]
Matricaria chamomilla	Commercial Sample 4S	47.5 ± 3.1	15.27 ± 0.51 mg/g	[6]
Matricaria chamomilla	Commercial Sample 6S	Not specified	27.31 ± 0.51 mg/g	[6]
Matricaria chamomilla	Methanol Extract	50.7 g GAE/100g	36.7 g QE/100g	[7]
Matricaria chamomilla	70% Aqueous Ethanol Extract	Not specified	Not specified	[7]
Matricaria chamomilla	Aqueous Extract	3.94 g GAE/100g	1.36 g QE/100g	[7]
Matricaria chamomilla	Not specified	556.44 mg GAE/100g	467.1 mg QE/100g	[8]

Matricaria chamomilla	Flowers	20.48 mg GAE/g	13.872 ± 0.009 mg/g	[9]
Tripleurospermu m inodorum	Flowers	17.88 mg GAE/g	15.925 ± 0.005 mg/g	[9]
Cladanthus mixtus	Whole Plant	115.25 mg GAE/g DW	32.45 mg QE/g DW	[10]
Matricaria chamomilla	Whole Plant	82.99 mg GAE/g DW	33.53 mg QE/g DW	[10]

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight. The values presented are as reported in the cited literature and may vary based on the specific experimental conditions.

## Free Radical Scavenging Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of antioxidant activity, a lower IC50 value indicates a higher potency of the extract in scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to determine these values.

Chamomile Species	Plant Part & Extract Type	Assay	IC50 Value	Reference
Matricaria recutita	Essential Oil	ABTS	$0.64 \pm 0.01$ $\mu\text{g/mL}$	[3]
Chamaemelum nobile	Essential Oil	ABTS	$6.20 \pm 0.01$ $\mu\text{g/mL}$	[3]
Matricaria recutita	Essential Oil	ABTS	$1.13 \pm 0.01$ $\mu\text{g/mL}$	[3]
Chamaemelum nobile	Essential Oil	ABTS	$210.07 \pm 0.02$ $\mu\text{g/mL}$	[3]
Matricaria chamomilla	Flavone extracts	DPPH	0.66 g/L	[11]
Chamaemelum nobile	Flavone extracts	DPPH	0.33 g/L	[11]
Matricaria recutita	Essential Oil	DPPH	137.2 $\mu\text{g/mL}$	[11]
Chamaemelum nobile	Essential Oil	DPPH	195.8 $\mu\text{g/mL}$	[11]
Matricaria chamomilla	Natural, unprocessed	DPPH	$3.35 \pm 0.055$ mg/mL	[12]
Chamaemelum nobile	Water extract (flowering phase)	DPPH	0.59 mg/mL	[13]
Chamaemelum nobile	Water extract (flowering phase)	ABTS	0.49 mg/mL	[13]
Matricaria chamomilla	Not specified	DPPH	17.7–21.5 $\mu\text{g/mL}$	[9]
Tripleurospermum inodorum	Not specified	DPPH	8.4–10.2 $\mu\text{g/mL}$	[9]

## Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are essential for the replication and validation of the presented findings.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.<sup>[14]</sup>

**Principle:** DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

**Procedure:**

- **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH in methanol. This solution should be stored in a dark, cool place.
- **Sample Preparation:** Prepare various concentrations of the chamomile extract and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
- **Reaction:** Add a specific volume of the sample or standard to the DPPH solution. A typical ratio is 1:1 (v/v).
- **Incubation:** The mixture is incubated in the dark at room temperature for a specified period, usually 30 minutes.
- **Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula:  $\% \text{ Inhibition} = [(Abs\_control - Abs\_sample) / Abs\_control] \times 100$ . The IC<sub>50</sub> value is then determined by plotting the percentage of inhibition against the extract concentration.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for assessing antioxidant capacity, applicable to both hydrophilic and lipophilic antioxidants.[\[14\]](#)[\[15\]](#)

Principle: ABTS is oxidized to its radical cation (ABTS $\bullet$ +) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS $\bullet$ +

Antioxidants in the sample reduce the ABTS $\bullet$ +, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant concentration.

Procedure:

- **Reagent Preparation:** The ABTS $\bullet$ +
- **Working Solution:** Before use, the ABTS $\bullet$ +
- **Reaction:** A small volume of the chamomile extract or standard is added to the diluted ABTS $\bullet$ +
- **Incubation:** The reaction mixture is incubated at room temperature for a defined time, typically 6 minutes.
- **Measurement:** The absorbance is measured at 734 nm.
- **Calculation:** The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

## FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe $^{3+}$ ) to ferrous iron (Fe $^{2+}$ ).[\[14\]](#)

**Principle:** At a low pH, a colorless ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine ( $\text{Fe}^{2+}$ -TPTZ) complex by the action of electron-donating antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample.

**Procedure:**

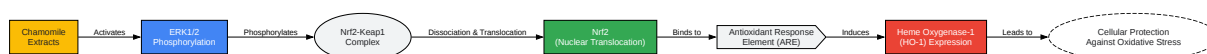
- **Reagent Preparation:** The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
- **Reaction:** A small volume of the sample or standard is added to the FRAP reagent.
- **Incubation:** The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
- **Measurement:** The absorbance of the blue-colored complex is measured at 593 nm.
- **Calculation:** The antioxidant capacity is determined from a standard curve prepared with a known concentration of  $\text{Fe}^{2+}$  (e.g., from  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ ) and is expressed as Fe(II) equivalents.

## Signaling Pathways and Experimental Workflows

The antioxidant effects of chamomile are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways.

### Antioxidant Signaling Pathway of Chamomile

Studies have shown that chamomile extracts can augment the cellular antioxidant defense system by activating the ERK-Nrf2 signaling pathway.[16] This pathway leads to the upregulation of cytoprotective enzymes like heme oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative damage.



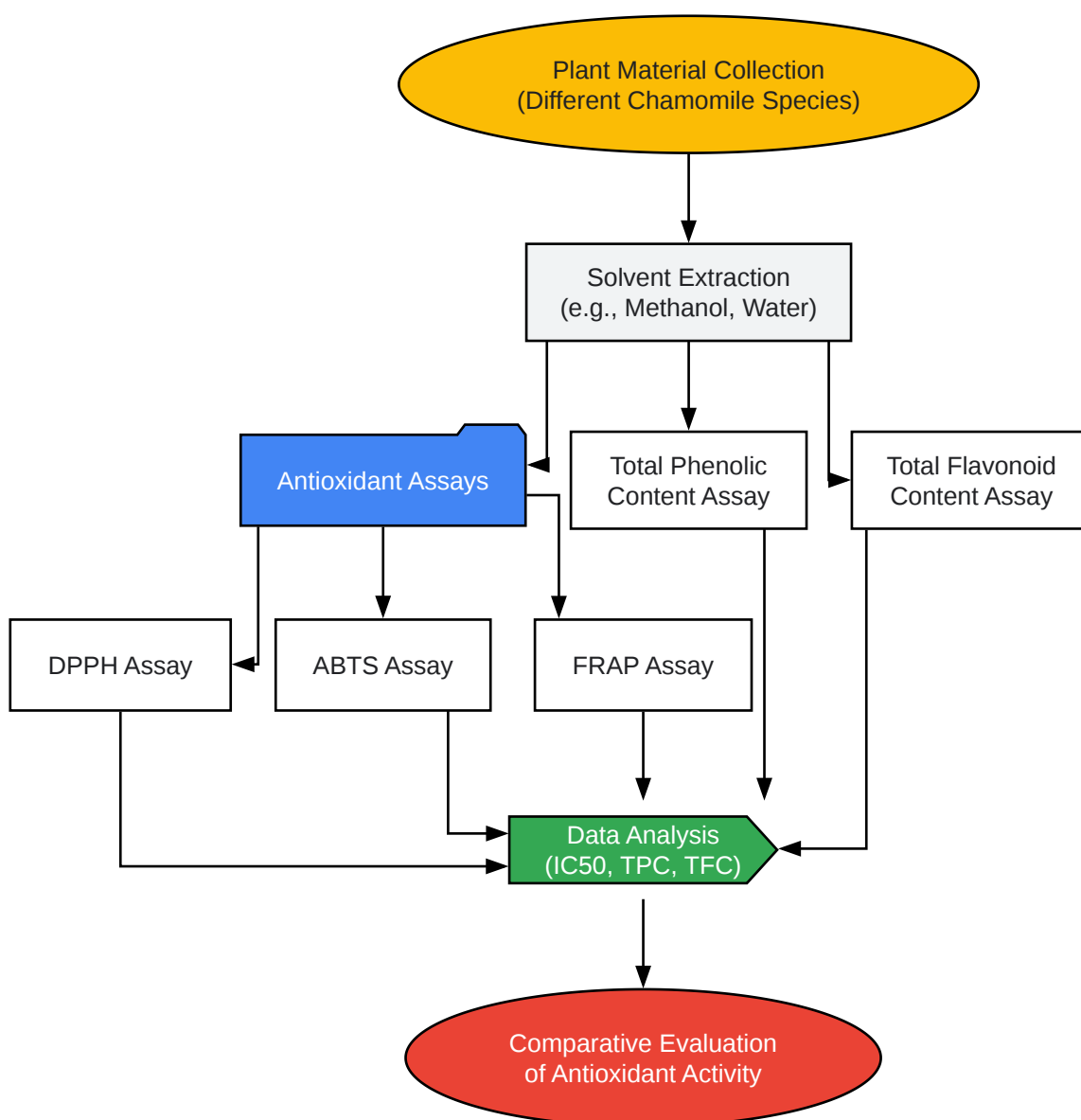


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Caption: ERK-Nrf2 signaling pathway activated by chamomile extracts.

## Experimental Workflow for Antioxidant Assay Comparison

A systematic workflow is crucial for the comparative evaluation of the antioxidant activity of different chamomile species.



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Caption: Workflow for comparing chamomile antioxidant activity.

In conclusion, both German and Roman chamomile exhibit significant antioxidant properties, primarily due to their rich phenolic and flavonoid content. The presented data indicates that the antioxidant capacity can be influenced by the species, the extraction method, and the specific chemical composition of the plant material. For drug development and scientific research, a thorough characterization of the chamomile extract and the use of standardized antioxidant assays are crucial for obtaining reliable and comparable results.

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